molecular formula C7H12N4S2 B8264081 6-(diethylamino)-1,3,5-triazine-2,4-dithiol

6-(diethylamino)-1,3,5-triazine-2,4-dithiol

Cat. No.: B8264081
M. Wt: 216.3 g/mol
InChI Key: KRBGYJXDLGSDEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyethylcellulose is synthesized by reacting cellulose with ethylene oxide in the presence of an alkaline catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper substitution of hydroxyethyl groups onto the cellulose backbone .

Industrial Production Methods: In industrial settings, the production of hydroxyethylcellulose involves the following steps:

    Alkalization: Cellulose is treated with a strong alkali, such as sodium hydroxide, to activate the hydroxyl groups.

    Etherification: Ethylene oxide is introduced to the alkalized cellulose, resulting in the formation of hydroxyethylcellulose.

    Purification: The product is purified to remove any unreacted chemicals and by-products.

    Drying and Milling: The purified hydroxyethylcellulose is dried and milled to the desired particle size.

Chemical Reactions Analysis

Types of Reactions: Hydroxyethylcellulose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxyethylcellulose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Hydroxyethylcellulose is unique due to its specific substitution pattern with hydroxyethyl groups, which imparts distinct rheological properties and solubility characteristics compared to other cellulose derivatives .

Properties

IUPAC Name

6-(diethylamino)-1,3,5-triazine-2,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGYJXDLGSDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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